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molecular formula C23H30N2O3 B8429223 (3R,4R)-tert-Butyl 3-(dibenzylamino)-4-hydroxypyrrolidine-1-carboxylate

(3R,4R)-tert-Butyl 3-(dibenzylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B8429223
M. Wt: 382.5 g/mol
InChI Key: NEAJPGSFDYOXKS-NHCUHLMSSA-N
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Patent
US04997943

Procedure details

3.7 g (0.02 mole) of 1-t-butoxycarbonyl-3,4-epoxypyrrolidine (prepared as described in Preparation 8) were dissolved in 15 ml of ethanol. 7.88 g (0.04 mole) of dibenzylamine were added to the solution, and the mixture was heated under reflux for 10 hours. At the end of this time, the solvent was removed by evaporation under reduced pressure, and the residue was subjected to column chromatography through silica gel, eluted with a 12:88 by volume mixture of ethyl acetate and toluene, to give 1.21 g of 1-t-butoxycarbonyl-3-dibenzylamino-4-hydroxypyrrolidine as a pale yellow oil.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step Two
Name
1-t-butoxycarbonyl-3-dibenzylamino-4-hydroxypyrrolidine

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]2[O:13][CH:10]2[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:14]([NH:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]([OH:13])[CH:11]([N:21]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:12]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2C(C1)O2
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.88 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
At the end of this time, the solvent was removed by evaporation under reduced pressure
WASH
Type
WASH
Details
eluted with a 12:88 by volume mixture of ethyl acetate and toluene

Outcomes

Product
Name
1-t-butoxycarbonyl-3-dibenzylamino-4-hydroxypyrrolidine
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(C1)O)N(CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: CALCULATEDPERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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